molecular formula C10H13ClFNO3 B1429983 Methyl 3-amino-2-(4-fluorophenoxy)propanoate hydrochloride CAS No. 1423032-11-4

Methyl 3-amino-2-(4-fluorophenoxy)propanoate hydrochloride

Cat. No.: B1429983
CAS No.: 1423032-11-4
M. Wt: 249.66 g/mol
InChI Key: FRHAESPXBVSKIJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(4-fluorophenoxy)propanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group attached to a propanoate moiety, making it a unique and versatile molecule.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-fluorophenol and methyl acrylate as the primary starting materials.

  • Reaction Steps: The process involves a nucleophilic substitution reaction where 4-fluorophenol reacts with methyl acrylate in the presence of a base to form the intermediate compound.

  • Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the final product.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

  • Purification: The final product undergoes purification steps such as recrystallization to achieve the desired purity.

  • Scaling Up: The process is scaled up to meet industrial demands, ensuring that large quantities of the compound can be produced efficiently.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the fluorophenyl group.

  • Substitution: Substitution reactions are common, where different functional groups can replace the existing ones.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction Reagents: Reducing agents such as lithium aluminum hydride are used.

  • Substitution Reagents: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the fluorophenyl group.

  • Substitution Products: Compounds with different functional groups attached.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorophenyl groups with biological molecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The fluorophenyl group interacts with various enzymes and receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or biological research.

Comparison with Similar Compounds

  • Methyl 3-(2-amino-4-fluorophenoxy)thiophene-2-carboxylate: A structurally related compound with a thiophene ring instead of a propanoate group.

  • 4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide: Another fluorophenyl-containing compound with a pyridine ring.

Uniqueness: Methyl 3-amino-2-(4-fluorophenoxy)propanoate hydrochloride is unique due to its specific combination of functional groups, which allows for diverse applications in various fields.

Biological Activity

Methyl 3-amino-2-(4-fluorophenoxy)propanoate hydrochloride is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C10H13ClFNO3C_{10}H_{13}ClFNO_3 and a molecular weight of approximately 249.67 g/mol. The compound features a methyl ester functional group, an amino group, and a 4-fluorophenoxy moiety, which contribute to its unique chemical properties and potential biological activities.

The biological activity of this compound is primarily linked to its interactions with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity to biological targets, making it a subject of interest in drug discovery. Its mechanism of action may involve:

  • Enzyme Inhibition : Binding to the active site of specific enzymes, potentially altering their activity.
  • Receptor Modulation : Acting as an agonist or antagonist at receptor sites, influencing various biochemical pathways.

Biological Activity

Research has indicated several potential therapeutic effects of this compound:

  • Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, although further research is required to substantiate these findings .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and potential activities:

Compound NameMolecular FormulaKey FeaturesPotential Activity
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochlorideC10H13ClFNO2Similar fluorinated phenyl structure; different amino positioningVariable biological activity
Methyl 3-amino-2-(phenoxy)propanoate hydrochlorideC10H13ClNO3Lacks fluorine substitutionPotentially reduced activity
Methyl 3-amino-2-(3-fluorophenoxy)propanoate hydrochlorideC10H13ClFNO3Different fluorine positioningUnique biological properties

Case Studies and Research Findings

  • Enzyme Inhibition Studies : A study focused on enzyme inhibition demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. This inhibition was quantified using IC50 values, indicating significant potential for therapeutic applications in metabolic disorders.
  • Cytotoxicity Assays : In vitro cytotoxicity assays against human cancer cell lines revealed that the compound exhibited varying degrees of cytotoxicity, with some derivatives showing enhanced activity compared to standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Activity : Investigations into antimicrobial properties found that certain derivatives of the compound displayed significant antibacterial and antifungal activities, suggesting potential applications in treating infections .

Properties

IUPAC Name

methyl 3-amino-2-(4-fluorophenoxy)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3.ClH/c1-14-10(13)9(6-12)15-8-4-2-7(11)3-5-8;/h2-5,9H,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHAESPXBVSKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN)OC1=CC=C(C=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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